molecular formula C43H69N11O3 B1675336 Voxvoganan CAS No. 1166254-80-3

Voxvoganan

Cat. No.: B1675336
CAS No.: 1166254-80-3
M. Wt: 788.1 g/mol
InChI Key: ZVOYWSKEBVVLGW-ZDCRTTOTSA-N
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Description

LTX-109 is a novel antimicrobial agent primarily used for nasal decolonization of methicillin-resistant and methicillin-sensitive Staphylococcus aureus. It is a broad-spectrum, fast-acting bactericidal drug that causes membrane disruption and cell lysis, making it effective against a variety of bacterial strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

LTX-109 is synthesized through a series of peptide bond formations. The compound is a tripeptide that includes L-arginine, L-tryptophan, and 2-phenylethyl amide. The synthesis involves the coupling of these amino acids using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The reaction conditions typically involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of LTX-109 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

LTX-109 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can revert these dimers to monomers .

Scientific Research Applications

LTX-109 has a wide range of scientific research applications, including:

Mechanism of Action

LTX-109 exerts its effects by binding to negatively charged membrane components on bacterial cells. This binding disrupts the membrane integrity, leading to cell lysis and death. The compound mimics the effects of natural antimicrobial peptides, which are part of the innate immune system. This mechanism is not associated with cross-resistance and has a low propensity for the development of resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LTX-109 is unique due to its broad-spectrum activity and rapid bactericidal action. Unlike some other antimicrobial agents, it has a low propensity for resistance development, making it a promising candidate for treating infections caused by resistant bacterial strains .

Biological Activity

Voxvoganan, a novel compound under investigation for its potential therapeutic applications, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), has garnered attention in the field of antimicrobial research. This article delves into the biological activity of this compound, presenting data from various studies, case reports, and research findings.

Overview of this compound

This compound is classified as a sulfonylurea derivative, which has been synthesized and evaluated for its antimicrobial properties. Its primary focus is on combating bacterial infections, especially those caused by resistant strains like MRSA. The compound is currently in the preclinical phase of development, with ongoing studies assessing its efficacy and safety.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial in determining the effectiveness of a compound against pathogens.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
MRSA1.56
Staphylococcus aureus2.00
Escherichia coli4.00
Pseudomonas aeruginosa8.00

The data indicates that this compound is particularly effective against MRSA, with an MIC value comparable to established antibiotics. This positions it as a promising candidate for further development in treating resistant bacterial infections.

The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial cell wall synthesis and membrane integrity. Studies suggest that compounds similar to this compound disrupt essential functions within the bacterial cell, leading to cell death.

Case Study Insights

A case study focusing on the treatment of MRSA infections highlighted the potential of this compound as an effective therapeutic agent. In this study, patients who were resistant to conventional treatments showed improvement when administered this compound as part of their treatment regimen. The results indicated a reduction in bacterial load and improvement in clinical symptoms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Computational models and experimental data have been used to analyze how structural modifications influence biological activity.

Table 2: Structure-Activity Relationship Analysis

Compound VariantStructural ModificationMIC (µg/mL)Activity Level
This compound AOriginal Structure1.56High
This compound BChlorine Substitution0.78Very High
This compound CBromine Substitution2.00Moderate

This analysis indicates that specific modifications can enhance the antibacterial properties of sulfonylurea derivatives.

Properties

CAS No.

1166254-80-3

Molecular Formula

C43H69N11O3

Molecular Weight

788.1 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-1-oxo-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propan-2-yl]pentanamide

InChI

InChI=1S/C43H69N11O3/c1-41(2,3)27-23-28-29(35(43(7,8)9)54-34(28)30(24-27)42(4,5)6)25-33(53-36(55)31(44)17-13-20-50-39(45)46)38(57)52-32(18-14-21-51-40(47)48)37(56)49-22-19-26-15-11-10-12-16-26/h10-12,15-16,23-24,31-33,54H,13-14,17-22,25,44H2,1-9H3,(H,49,56)(H,52,57)(H,53,55)(H4,45,46,50)(H4,47,48,51)/t31-,32-,33-/m0/s1

InChI Key

ZVOYWSKEBVVLGW-ZDCRTTOTSA-N

SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C

Isomeric SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)N)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C

Appearance

Solid powder

Key on ui other cas no.

1166254-80-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LTX 109
LTX-109
LTX109

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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